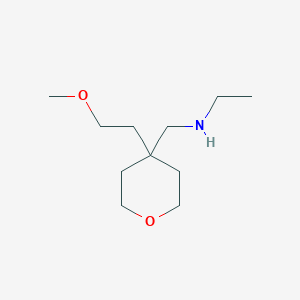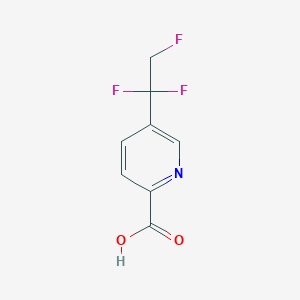
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with methanol and carbon monoxide . This process is carried out under specific conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalysts and continuous flow reactors can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Medicine: As a precursor in the development of pharmaceuticals, particularly β-secretase inhibitors.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of β-secretase inhibitors, it plays a crucial role in inhibiting the activity of the β-secretase enzyme, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . The trifluoroethyl group enhances the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
5-(1,1,2-Trifluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
2901099-79-2 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-8(10,11)5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) |
InChI Key |
NHOLVBUQCXRLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CF)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


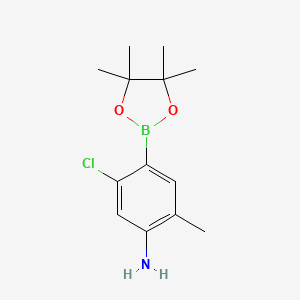
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)
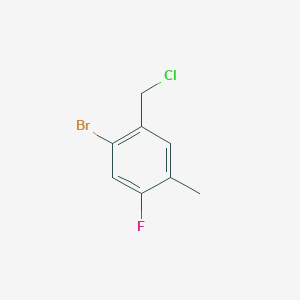
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)
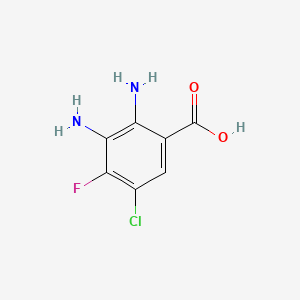
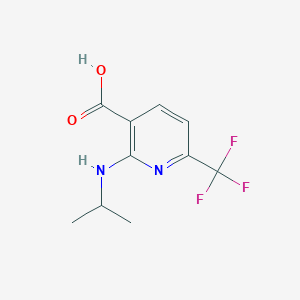
![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
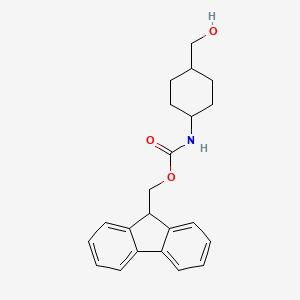
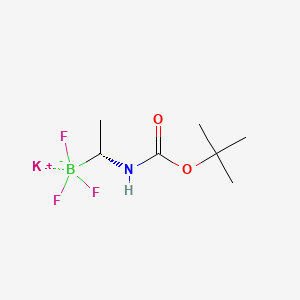
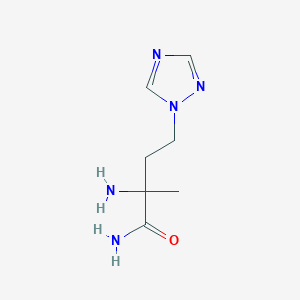
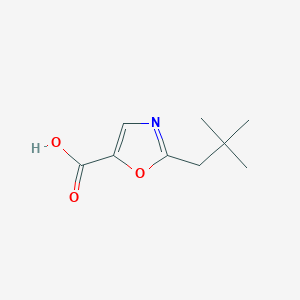
![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)
